Home > Products > Screening Compounds P80561 > HYDRALAZINE HYDROCHLORIDE
HYDRALAZINE HYDROCHLORIDE -

HYDRALAZINE HYDROCHLORIDE

Catalog Number: EVT-8076118
CAS Number:
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hydralazine hydrochloride is synthesized from hydrazine derivatives and classified under antihypertensive medications. It is typically categorized as a direct vasodilator, which means it directly relaxes the smooth muscles of blood vessels. Its usage in clinical settings is often associated with conditions such as severe hypertension and heart failure.

Synthesis Analysis

Methods of Synthesis

The synthesis of hydralazine hydrochloride can be accomplished through several methods, primarily involving the reaction of hydrazine derivatives with specific chemical reagents.

  1. Industrial Production: One method involves mixing 50% hydrazine hydrate with ethanol and adding hydrogen chloride to form an ethanolic solution of hydrazine hydrochloride. This solution is then reacted with cyanobenzaldehyde at controlled temperatures (45-50 °C) for 24-48 hours to yield hydralazine hydrochloride. The final product undergoes crystallization and purification steps to ensure high purity levels .
  2. Alternative Synthesis: Another method utilizes 1-phthalazinone as a starting material, which is treated with phosphorus oxychloride to produce 1-chlorophthalazine. This intermediate is then reacted with hydrazine hydrate at elevated temperatures (60-70 °C) to form hydralazine, which is subsequently converted to its hydrochloride form using hydrochloric acid .

Technical Details

The synthesis process requires careful control of temperature and pH levels to optimize yield and purity. For example, the reaction conditions may include maintaining a pH between 2-4 during the initial stages and cooling the solution to facilitate crystallization .

Molecular Structure Analysis

Structure and Data

Hydralazine hydrochloride has the chemical formula C₈H₉ClN₄, with a molar mass of approximately 188.64 g/mol. The molecular structure features a phthalazine core with an attached hydrazine group, contributing to its pharmacological properties.

  • Molecular Structure: The compound consists of two nitrogen atoms in the hydrazine moiety, contributing to its reactivity and biological activity.
  • Crystallography: Hydralazine hydrochloride typically appears as yellow crystalline solids, indicating its solid-state properties that are relevant for formulation in pharmaceutical applications .
Chemical Reactions Analysis

Reactions and Technical Details

Hydralazine hydrochloride participates in various chemical reactions that are significant for its therapeutic effects:

  1. Vasodilation Mechanism: The primary reaction involves the relaxation of vascular smooth muscle, leading to vasodilation and decreased blood pressure.
  2. Demethylation Reaction: In cancer therapy contexts, hydralazine can demethylate suppressor genes, thereby restoring their function and enhancing the efficacy of certain chemotherapeutic agents .

These reactions highlight the dual role of hydralazine hydrochloride in treating cardiovascular conditions while also providing potential benefits in oncology.

Mechanism of Action

Process and Data

Hydralazine hydrochloride acts primarily through the following mechanisms:

  • Direct Vasodilation: It selectively dilates arterioles rather than veins, which reduces systemic vascular resistance and lowers blood pressure.
  • Endothelial Function: The drug enhances endothelial function by increasing nitric oxide availability, further promoting vasodilation.
  • Gene Expression Modulation: In cancer treatments, it alters gene expression patterns by inhibiting DNA methyltransferases, thus potentially reversing epigenetic silencing of tumor suppressor genes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline solid.
  • Solubility: Soluble in water and ethanol.
  • pH Range: Typically between 3.5 and 4.5 in aqueous solutions .

Chemical Properties

  • Stability: Hydralazine hydrochloride is stable under normal storage conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It can react with oxidizing agents due to the presence of nitrogen groups within its structure.
Applications

Scientific Uses

Hydralazine hydrochloride has several applications in both clinical and research settings:

  1. Antihypertensive Therapy: It is widely used for managing hypertension, particularly in cases resistant to other treatments.
  2. Cardiovascular Research: Its mechanisms are studied extensively in cardiovascular physiology to understand vascular function and disease.
  3. Oncology Research: Investigations into its role as a demethylating agent are ongoing, focusing on its potential to enhance the effectiveness of cancer therapies .
Historical Development and Repurposing Trajectory of Hydralazine Hydrochloride

Discovery and Serendipitous Antihypertensive Activity

Hydralazine hydrochloride (1-hydrazinophthalazine hydrochloride) was initially synthesized in the late 1940s by scientists at the pharmaceutical company Ciba (now Novartis) during a search for novel antimalarial agents [7]. Compound C-5968—later named hydralazine—showed negligible antimalarial efficacy in preclinical models. Unexpectedly, pharmacological screening revealed profound hypotensive effects in animal studies, characterized by rapid reductions in peripheral vascular resistance [5] [7]. This serendipitous observation redirected its development toward cardiovascular therapeutics. The antihypertensive mechanism was initially enigmatic, though researchers postulated direct vasodilation of arteriolar smooth muscle as the primary action [7]. Patented in 1949, hydralazine became one of the first orally active antihypertensives, filling a critical therapeutic void in an era dominated by ganglion-blocking agents with severe side effects [5] [6].

Transition from Antimalarial Candidate to Vasodilator Therapy

The molecular mechanism underpinning hydralazine’s vasodilatory effect remained elusive for decades. Early studies (1950s–1980s) demonstrated its selectivity for resistance arterioles over venous capacitance vessels, reducing systemic vascular resistance without significantly affecting cardiac filling pressures [4] [5]. This pharmacological profile differentiated it from other vasodilators like nitrates. Research later elucidated its ability to inhibit inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, preventing cytosolic Ca²⁺ accumulation and contraction [7]. Additionally, hydralazine was found to modulate mitochondrial function via activation of cAMP-dependent protein kinase (PKA). By binding and stabilizing PKA’s catalytic subunit, hydralazine enhances mitochondrial biogenesis and function through the SIRT1/SIRT5 axis, improving oxidative phosphorylation and ATP synthesis [1]. These insights facilitated its repurposing beyond hypertension, particularly for conditions involving mitochondrial dysfunction.

Table 1: Key Milestones in Hydralazine Hydrochloride Development

YearEventSignificance
1949Patent filed by CibaInitial claim for 1-hydrazinophthalazine as a novel compound
1950First publication on antihypertensive effectsSerendipitous discovery of vasodilatory activity in animal models
1953FDA approval (Apresoline®)First oral antihypertensive drug; revolutionized severe hypertension management
1980sCombination with nitrates for heart failure (V-HeFT trials)Demonstrated mortality reduction in HFrEF; foundation for later race-specific therapy
2005FDA approval of BiDil® for Black HF patientsFirst race-based prescription drug; validated hydralazine-nitrate synergy in A-HeFT trial
2019Identification of PKA/SIRT1 mitochondrial mechanismMolecular basis for lifespan extension in model organisms; opened repurposing for aging-related diseases [1]

Chronological Evolution of Clinical Indications (1950s–Present)

  • 1950s–1960s: Monotherapy EraFollowing FDA approval in 1953, hydralazine hydrochloride emerged as a frontline antihypertensive. However, limitations surfaced, including reflex tachycardia, fluid retention, and drug-induced lupus erythematosus at high doses [5] [7]. These adversities prompted a shift toward adjunctive use with beta-blockers (to mitigate tachycardia) and diuretics (to counter sodium retention) [5].

  • 1980s–1990s: Heart Failure RepurposingThe Vasodilator Heart Failure Trials (V-HeFT I & II) marked a pivotal turn. V-HeFT I (1986) demonstrated that combining hydralazine with isosorbide dinitrate reduced mortality by 25–30% in heart failure with reduced ejection fraction (HFrEF) compared to placebo or prazosin [5]. V-HeFT II (1991) showed ACE inhibitors surpassed this combination in overall survival, but subgroup analysis revealed exceptional benefits in Black patients—a finding later confirmed in the A-HeFT trial [5] [7].

  • 2000s–Present: Precision Medicine and BeyondThe A-HeFT trial (2004) validated a fixed-dose combination (BiDil®) in self-identified Black HFrEF patients, showing 43% reduction in mortality and 33% fewer hospitalizations [5] [7]. Concurrently, hydralazine’s epigenetic modulatory effects (DNA demethylation) spurred oncology research for myelodysplastic syndromes [7]. Recent preclinical studies highlight its mitochondrial rejuvenation capabilities: hydralazine extends lifespan in C. elegans, improves stress resistance, and restores metabolic homeostasis under high-glucose conditions via PKA/SIRT1 activation [1]. This positions it as a candidate for repurposing in age-related mitochondrial disorders.

Table 2: Evolution of Primary Clinical Indications

DecadePrimary IndicationsTherapeutic Context
1950sSevere hypertensionOral monotherapy; IV formulation for emergencies
1980sAdjunct in resistant hypertensionCombined with beta-blockers/diuretics
1980sHFrEF (with nitrates)V-HeFT trial-driven combination therapy
2000sHFrEF in Black patients (BiDil®)Race-specific indication based on A-HeFT trial
2010s+Investigational: Cancer, aging disordersDNA methyltransferase inhibition; mitochondrial enhancement via SIRT1/PKA [1] [8]

Hydralazine hydrochloride exemplifies therapeutic repurposing driven by molecular insights and clinical observation. From an abandoned antimalarial to a lifesaving vasodilator and mitochondrial modulator, its trajectory underscores the dynamic interplay between serendipity and mechanistic research in drug development. Future directions may leverage its PKA-activating properties for metabolic and degenerative diseases [1] [8].

Table of Compounds Mentioned:

  • Hydralazine Hydrochloride
  • Isosorbide Dinitrate
  • C-5968 (developmental code)
  • Apresoline®
  • BiDil®

Properties

Product Name

HYDRALAZINE HYDROCHLORIDE

IUPAC Name

(Z)-8aH-phthalazin-1-ylidenehydrazine;hydrochloride

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5,7H,9H2;1H/b11-8-;

InChI Key

SECXUXOCDLQOBI-MKFZHGHUSA-N

SMILES

C1=CC2C(=CN=NC2=NN)C=C1.Cl

Canonical SMILES

C1=CC2C(=CN=NC2=NN)C=C1.Cl

Isomeric SMILES

C1=CC\2C(=CN=N/C2=N\N)C=C1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.